Amyloid b-Protein (1-14) Trifluoroacetate
CAS No.: 186319-74-4
Cat. No.: VC3233054
Molecular Formula: C75H100F3N23O27
Molecular Weight: 1812.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 186319-74-4 |
---|---|
Molecular Formula | C75H100F3N23O27 |
Molecular Weight | 1812.7 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C73H99N23O25.C2HF3O2/c1-35(2)59(71(119)93-50(23-40-28-78-33-83-40)69(117)94-52(72(120)121)24-41-29-79-34-84-41)96-65(113)46(16-18-56(102)103)89-66(114)47(21-38-11-13-42(98)14-12-38)86-54(99)30-81-62(110)53(31-97)95-70(118)51(26-58(106)107)92-68(116)49(22-39-27-77-32-82-39)91-63(111)44(10-7-19-80-73(75)76)88-67(115)48(20-37-8-5-4-6-9-37)90-64(112)45(15-17-55(100)101)87-60(108)36(3)85-61(109)43(74)25-57(104)105;3-2(4,5)1(6)7/h4-6,8-9,11-14,27-29,32-36,43-53,59,97-98H,7,10,15-26,30-31,74H2,1-3H3,(H,77,82)(H,78,83)(H,79,84)(H,81,110)(H,85,109)(H,86,99)(H,87,108)(H,88,115)(H,89,114)(H,90,112)(H,91,111)(H,92,116)(H,93,119)(H,94,117)(H,95,118)(H,96,113)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,120,121)(H4,75,76,80);(H,6,7)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-;/m0./s1 |
Standard InChI Key | VJLDYHXZVNGCGD-LQPKOWFJSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES | CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Chemical Identity
Amyloid β-Protein (1-14) Trifluoroacetate, also known as Aβ1-14, represents a truncated version of the amyloid beta peptide comprising the first 14 amino acid residues of the full-length protein. It is identified by the CAS number 186319-74-4 . The compound has several synonyms in scientific literature, including "Amyloid Beta-Protein (1-14)," "Amyloid β-Protein (1-14)," and "Amyloid beta-Protein (1-14) trifluoroacetate salt" . The peptide sequence is represented as H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-OH, indicating the specific amino acid composition reading from the N-terminus to the C-terminus .
Physical and Chemical Properties
The physical and chemical properties of Amyloid β-Protein (1-14) Trifluoroacetate provide important insights into its behavior in various experimental conditions. The compound has a molecular formula of C73H99N23O25, corresponding to a molecular weight of 1698.71 g/mol . This complex formula reflects the peptide's composition of 14 amino acid residues plus the trifluoroacetate counterion.
Table 1: Physical and Chemical Properties of Amyloid β-Protein (1-14) Trifluoroacetate
The predicted density of 1.58±0.1 g/cm³ is typical for peptides of this size and composition, while the predicted pKa value of 2.76±0.10 indicates the acid dissociation constant of the compound . These parameters are crucial when designing experiments involving this peptide, particularly for solution preparation and buffer selection. The trifluoroacetate counterion enhances the peptide's stability and solubility in aqueous solutions, making it more suitable for laboratory applications.
Biological Significance
Role in Alzheimer's Disease Research
Amyloid β-Protein (1-14) Trifluoroacetate has significant relevance in Alzheimer's disease research as it represents a critical fragment of the full-length amyloid beta protein, which is a key component in Alzheimer's pathology. While the full amyloid beta protein, particularly the Aβ1-40 and Aβ1-42 variants, is known to form the characteristic plaques in Alzheimer's disease, studying shorter fragments like Aβ1-14 provides insights into the protein's processing and the evolution of pathological forms .
The Aβ1-14 fragment is particularly valuable for understanding how the physiological forms of amyloid beta transition to pathological forms during disease progression. Research has shown that while Aβ1-40/42 are the primary forms produced physiologically, various N-terminally modified variants, including pyroglutamate-modified forms like Aβ3pE-42, tend to accumulate in Alzheimer's disease brains . Studying Aβ1-14 provides a reference point for comparing how these modifications affect peptide stability and pathogenicity.
Function as a Biomarker
One of the most significant applications of Amyloid β-Protein (1-14) Trifluoroacetate in clinical research is its role as a biomarker for γ-secretase inhibitor activity. The N-terminal Aβ fragments, including Aβ1-14, Aβ1-15, and Aβ1-16, become elevated in cell media and cerebrospinal fluid (CSF) in response to γ-secretase inhibitor treatment . This elevation makes these fragments valuable biomarkers for assessing the effectiveness of such inhibitors in clinical studies.
The ability to measure Aβ1-14 levels provides researchers with a quantifiable metric to evaluate how effectively γ-secretase inhibitors are modulating amyloid processing. This application is particularly relevant as γ-secretase inhibition represents one of the therapeutic approaches being investigated for Alzheimer's disease treatment. By monitoring Aβ1-14 levels, researchers can gain insights into the pharmacodynamics of these inhibitors and potentially optimize their dosing and efficacy.
Research Applications
γ-secretase Inhibitor Studies
Amyloid β-Protein (1-14) Trifluoroacetate has proven valuable in studies investigating γ-secretase inhibition as a therapeutic strategy for Alzheimer's disease. γ-secretase is an enzyme complex involved in the processing of amyloid precursor protein (APP) and the generation of amyloid beta peptides. Inhibiting this enzyme represents one approach to reducing amyloid production and potentially slowing disease progression.
In studies of γ-secretase inhibitors, Aβ1-14 serves as a measurable biomarker that becomes elevated in response to inhibitor treatment . This elevation occurs in both cell culture media and in cerebrospinal fluid, making it possible to assess inhibitor effectiveness both in vitro and in vivo. The ability to quantify Aβ1-14 levels provides researchers with a concrete metric for evaluating how effectively their compounds are modulating the amyloid production pathway.
Supplier | Product Reference | Location |
---|---|---|
CymitQuimica | 3D-FA110073 | International |
BACHEM AMERICAS INC (via VWR) | H-2958 series | United States |
Beijing Solarbio Science & Technology Co., Ltd. | Not specified | China |
Nanjing Leon Biological Technology Co., Ltd. | Not specified | China |
Nanjing Peptide Biotech Ltd. | Not specified | China |
Chengdu Youngshe Chemical Co., Ltd. | Not specified | China |
Hangzhou Peptidego Biotech Co., Ltd. | Not specified | China |
Quantity | Price (EUR) |
---|---|
2 mg | 282.00 € |
5 mg | 471.00 € |
10 mg | 760.00 € |
25 mg | 1,433.00 € |
50 mg | 2,422.00 € |
This pricing structure reflects the specialized nature of the compound and the precision required in its synthesis. The relatively high cost highlights the importance of careful experimental design to maximize the value derived from this research material.
Comparative Analysis with Related Amyloid Fragments
Structural Comparisons
When compared to other amyloid fragments, Amyloid β-Protein (1-14) Trifluoroacetate represents a specific section of the full-length amyloid protein that maintains important structural elements while lacking the more hydrophobic C-terminal region. In contrast to fragments like Aβ3pE-42, which features a pyroglutamate modification at position 3 and exhibits enhanced metabolic stability, Aβ1-14 retains the original N-terminal aspartate residue .
This structural difference is significant because modifications to the N-terminus can dramatically alter the peptide's stability and aggregation properties. For instance, research on Aβ3pE-42 has shown that it is metabolically more stable than other Aβ variants, which may account for its preferential accumulation in Alzheimer's disease brains . The comparison between Aβ1-14 and these modified fragments provides insights into how structural alterations affect the peptide's biological behavior and pathological potential.
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